molecular formula C7H6BrFN2O2 B1376141 5-Bromo-3-fluoro-N-methyl-2-nitroaniline CAS No. 1396503-81-3

5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Cat. No.: B1376141
CAS No.: 1396503-81-3
M. Wt: 249.04 g/mol
InChI Key: KIXQETVBXAMCLX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2 and a molecular weight of 249.04 g/mol . It is a derivative of aniline, featuring bromine, fluorine, and nitro functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Fluorination: Introduction of the fluorine atom.

    N-Methylation: Methylation of the amino group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Reduction: 5-Bromo-3-fluoro-N-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-fluoro-N-methyl-2-nitroaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-fluoroaniline: Lacks the nitro and N-methyl groups.

    3-Fluoro-4-nitroaniline: Lacks the bromine and N-methyl groups.

    5-Bromo-2-nitroaniline: Lacks the fluorine and N-methyl groups.

Uniqueness

5-Bromo-3-fluoro-N-methyl-2-nitroaniline is unique due to the combination of bromine, fluorine, nitro, and N-methyl groups on the aniline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-3-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-6-3-4(8)2-5(9)7(6)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXQETVBXAMCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257438
Record name 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396503-81-3
Record name 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396503-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 M MeNH2 in THF (82 mL) was added dropwise to a solution of 5-bromo-1,3-difluoro-2-nitrobenzene (164 mmol) and Cs2CO3 (197 mmol) in THF (1 L). The reaction mixture was stirred at 0° C. for 1 h and then at room temperature for 1 h. The solvent was removed under reduced pressure. The residue was partitioned between EtOAc and H2O. The two phases were separated and the organic layer was dried (Na2SO4) and concentrated to afford the desired product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
164 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
197 mmol
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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